Cas no 72559-06-9 (Rifabutin)

Rifabutin structure
Rifabutin structure
Nome del prodotto:Rifabutin
Numero CAS:72559-06-9
MF:C46H62N4O11
MW:847.004693508148
MDL:MFCD00866816
CID:59358

Rifabutin Proprietà chimiche e fisiche

Nomi e identificatori

    • Rifabutin
    • 4-N-ISOBUTYLSPIROPIPERIDYLRIFAMYCIN S
    • RIFABUTINE
    • 1,4-dihydro-1-deoxy-1’,4-didehydro-5’-(2-methylpropyl)-1-oxo-rifamycinxi
    • 1,4-dihydro-1-deoxy-1’,4-didehydro-5’-(2-methylpropyl)-1-oxorifamycinxiv
    • 1’,4-Didehydro-1-deoxy-1,4-dihydro-5’-(2-methylpropyl)-1-oxo-
    • 4-deoxo-3,4-(2-spiro(n-isobutyl-4-piperidyl)-2,5-dihydro-1h-imidazo)-rifamyc
    • Ansamycin
    • 1',4-didehydro-1-desoxi-1,4-di-hydro-5'-(2-methyl-propyl)-1-oxo-rifamycin
    • 4-deoxo-3,4-[2-spiro(N-isobutyl-4-piperidyl)-2,5-dihydro-1H-imidazo]-rifamicin S
    • 6,9-dihydro-5,17,19,21-tetrahydroxy-8,9-[2-spiro-(N-isobutyl-4-piperidyl)-2,5-dihydro-1H-imidazo]-23-methoxy-2,4,12,16,18,20,22-heptamethyl-6-oxo-2,7-epoxypentadeca-[1,11,13]-trienimine-2H-furo[2',3',7
    • Ansatipine
    • antibioticlm427
    • lm427
    • Mycobutin
    • Rifabatin
    • LM-427
    • (9S,12E,14S,15R,16S,17R,18R,19R,20S,21S,22E,24Z)-6,16,18,20-Tetrahydroxy-1'-isobutyl-14-methoxy-7,9,15,17,19,21,25-hepta-methyl-spiro[9,4-(epoxypentadeca[1,11,13]trienimino)-2H-furo-[2',3':7,8]-naphth
    • Ansatipin
    • Rifabutinum [Latin]
    • Rifabutine [French]
    • Rifabutina [Spanish]
    • Rifabutinum
    • Rifabutina
    • Mycobutin (TN)
    • LM 427
    • Antibiotic LM 427
    • ATEBXHFBFRCZMA-VXTBVIBXSA-N
    • RBT
    • 1,4-Dihydro-1-deoxy-1',4-didehydro-5'-(2-methylpropyl)-1-oxorifamycin XIV
    • 4-Deoxo-3,4-(2-spiro(N-isobutyl-4-piperidyl)-2,5-dihydro-1H-imidazo)-rifamycin S
    • DSSTox_RID_79103
    • 4-Deoxw3,4-[2-spiro(N-isobutyl-4-pipendyl)]-(1H)-imidazo-(2,5-dihydro)rifamycin S
    • (9S,12E,14S,15R,16S,17R,18R,19R,20S,21S,22E,24Z)-6,16,18,20-Tetrahydroxy-1'-isobutyl-14-methoxy-7,9,15,17,19,21,25-hepta-methyl-spiro[9,4-(epoxypentadeca[1,11,13]trienimino)-2H-furo-[2',3':7,8]-naphth[1,2-d]imidazol-2,4'-piperidin]-5,10,26-(3H,9H)-trione
    • MDL: MFCD00866816
    • Inchi: 1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,49,52-54H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1
    • Chiave InChI: ATEBXHFBFRCZMA-VXTBVIBXSA-N
    • Sorrisi: C12=C3C(=C(C)C4O[C@](C)(OC=C[C@H](OC)[C@@H](C)[C@@H](OC(=O)C)[C@H](C)[C@@H]([C@H](C)[C@@H](O)[C@@H](C)C=CC=C(C)C(=O)NC(C3=O)=C3NC5(CCN(CC(C)C)CC5)N=C13)O)C(=O)C2=4)O |t:10,31,33,&1:7,12,15,17,22,24,25,27,29|
    • BRN: 3584778

Proprietà calcolate

  • Massa esatta: 846.44200
  • Massa monoisotopica: 846.442
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 61
  • Conta legami ruotabili: 5
  • Complessità: 2110
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.904
  • Superficie polare topologica: 209

Proprietà sperimentali

  • Colore/forma: 红色-紫罗兰色 结晶粉末
  • Densità: 1.3±0.1 g/cm3
  • Punto di fusione: 154.0 to 158.0 deg-C
  • Punto di ebollizione: 969.6±65.0 °C at 760 mmHg
  • Punto di infiammabilità: 540.2±34.3 °C
  • Indice di rifrazione: 1.623
  • Solubilità: DMSO: >5mg/mL
  • PSA: 205.55000
  • LogP: 4.64680
  • λmax: 493(MeOH)(lit.)
  • pka: 3.31±0.70(Predicted)
  • Pressione di vapore: 0.0±0.3 mmHg at 25°C
  • Merck: 8213
  • Solubilità: 0.19g/L(temperature not stated)

Rifabutin Informazioni sulla sicurezza

Rifabutin Dati doganali

  • CODICE SA:2941903000
  • Dati doganali:

    Codice doganale cinese:

    2941903000

Rifabutin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemScence
CS-0635-50mg
Rifabutin
72559-06-9 99.89%
50mg
$84.0 2022-04-26
eNovation Chemicals LLC
D480323-100mg
Rifabutin
72559-06-9 98%
100mg
$150 2024-05-24
Biosynth
AR27727-0.05 g
Rifabutin
72559-06-9
0.05 g
$69.88 2023-01-05
Enamine
EN300-260899-2.5g
(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxo-8,33-dioxa-24,27,29-triazaspiro[pentacyclo[23.6.1.1^{4,7}.0^{5,31}.0^{26,30}]tritriacontane-28,4'-piperidin]-1(31),2,4,9,19,21,25,29-octaen-13-yl acetate
72559-06-9
2.5g
$1509.0 2023-07-10
Enamine
EN300-52509-0.05g
(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxo-8,33-dioxa-24,27,29-triazaspiro[pentacyclo[23.6.1.1^{4,7}.0^{5,31}.0^{26,30}]tritriacontane-28,4'-piperidin]-1(31),2,4,9,19,21,25,29-octaen-13-yl acetate
72559-06-9 95%
0.05g
$248.0 2023-06-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1501-200mg
Rifabutin
72559-06-9 99.8%
200mg
¥ 1210 2023-09-07
Enamine
EN300-260899-10.0g
(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxo-8,33-dioxa-24,27,29-triazaspiro[pentacyclo[23.6.1.1^{4,7}.0^{5,31}.0^{26,30}]tritriacontane-28,4'-piperidin]-1(31),2,4,9,19,21,25,29-octaen-13-yl acetate
72559-06-9
10.0g
$3315.0 2023-07-10
TRC
R505000-1g
Rifabutin
72559-06-9
1g
$695.00 2023-05-17
abcr
AB479556-100 mg
Rifabutin, 95%; .
72559-06-9 95%
100MG
€238.40 2023-07-10
Enamine
EN300-52509-0.1g
(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxo-8,33-dioxa-24,27,29-triazaspiro[pentacyclo[23.6.1.1^{4,7}.0^{5,31}.0^{26,30}]tritriacontane-28,4'-piperidin]-1(31),2,4,9,19,21,25,29-octaen-13-yl acetate
72559-06-9 95%
0.1g
$369.0 2023-06-08
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:72559-06-9)Rifabutin
A847175
Purezza:99%
Quantità:1g
Prezzo ($):150.0